molecular formula C19H23N3O3 B5771492 4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-2-nitrophenol

4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-2-nitrophenol

Cat. No.: B5771492
M. Wt: 341.4 g/mol
InChI Key: GDECQKJXWBQPMX-UHFFFAOYSA-N
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Description

4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-2-nitrophenol is a complex organic compound that features a piperazine ring substituted with a 2,5-dimethylphenyl group and a nitrophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-2-nitrophenol typically involves a multi-step process. One common method starts with the preparation of the piperazine derivative. The piperazine ring is first substituted with a 2,5-dimethylphenyl group through a nucleophilic substitution reaction. This intermediate is then reacted with a nitrophenol derivative under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-2-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The nitrophenol moiety can be oxidized to form nitroquinone derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chlorinating agents.

Major Products

    Oxidation: Nitroquinone derivatives.

    Reduction: Aminophenol derivatives.

    Substitution: Halogenated phenol derivatives.

Scientific Research Applications

4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-2-nitrophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-2-nitrophenol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The nitrophenol moiety may also contribute to its biological effects by participating in redox reactions and interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]phenol
  • 4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol

Comparison

Compared to similar compounds, 4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-2-nitrophenol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical processes. This makes it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14-3-4-15(2)17(11-14)21-9-7-20(8-10-21)13-16-5-6-19(23)18(12-16)22(24)25/h3-6,11-12,23H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDECQKJXWBQPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC(=C(C=C3)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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